molecular formula C19H18FN5O2 B2669915 5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2379972-42-4

5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine

Cat. No.: B2669915
CAS No.: 2379972-42-4
M. Wt: 367.384
InChI Key: SADOGKQLIUGDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with fluorine, phenyl, and piperazine groups, which are further functionalized with an oxazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a bromopyrimidine intermediate and phenylboronic acid.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction between a suitable diamine and an alkyl halide.

    Attachment of the Oxazole Moiety: The oxazole moiety can be introduced through a cyclization reaction involving an appropriate α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-6-phenylpyrimidine: Lacks the piperazine and oxazole moieties, resulting in different biological activity.

    5-Methyl-1,2-oxazole-3-carboxylic acid: Contains the oxazole moiety but lacks the pyrimidine core.

    1-Phenylpiperazine: Contains the piperazine ring but lacks the pyrimidine and oxazole moieties.

Uniqueness

5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its combination of fluorine, phenyl, piperazine, and oxazole groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-13-11-15(23-27-13)19(26)25-9-7-24(8-10-25)18-16(20)17(21-12-22-18)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADOGKQLIUGDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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